molecular formula C29H29NO4 B11575302 2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

Cat. No.: B11575302
M. Wt: 455.5 g/mol
InChI Key: AQTMTUYFVIJZDF-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Condensation Reactions: Initial steps often involve the condensation of phenol derivatives with other aromatic compounds.

    Alkylation: Alkylation reactions are used to introduce tert-butyl and methyl groups into the aromatic rings.

    Cyclization: Formation of the benzofuran ring through cyclization reactions.

    Amidation: The final step involves the formation of the amide bond, linking the benzofuran and phenoxy moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H29NO4

Molecular Weight

455.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

InChI

InChI=1S/C29H29NO4/c1-18-10-12-20(13-11-18)26(31)27-25(23-8-6-7-9-24(23)34-27)30-28(32)19(2)33-22-16-14-21(15-17-22)29(3,4)5/h6-17,19H,1-5H3,(H,30,32)

InChI Key

AQTMTUYFVIJZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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